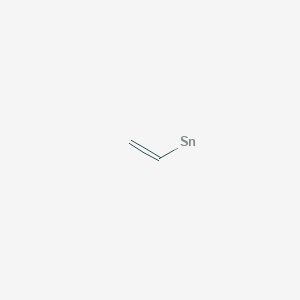

Vinyltin

描述

Vinyltin compounds, organometallic derivatives where a tin atom is bonded to a vinyl group (CH₂=CH–), are pivotal in synthetic organic chemistry due to their role in cross-coupling reactions and vinyl cation generation. These compounds exhibit unique reactivity patterns, particularly in metal-metal exchange reactions. For instance, this compound reacts with lead tetra-acetate in chloroform to form unstable vinyllead triacetates, which decompose thermally to yield products such as enol acetates or alkynes, depending on substituents . The formation of vinyl cations during decomposition has been experimentally validated, with substituent effects (e.g., methoxy groups) influencing reaction pathways .

属性

CAS 编号 |

53593-61-6 |

|---|---|

分子式 |

C2H3Sn |

分子量 |

145.76 g/mol |

InChI |

InChI=1S/C2H3.Sn/c1-2;/h1H,2H2; |

InChI 键 |

UCZLBERYFYDXOM-UHFFFAOYSA-N |

规范 SMILES |

C=C[Sn] |

产品来源 |

United States |

准备方法

Reaction Mechanism and General Procedure

Vinylmagnesium bromide (CH₂=CHMgBr) reacts with tributyltin chloride (Bu₃SnCl) in an inert solvent such as tetrahydrofuran (THF) or diethyl ether. The magnesium halide byproduct is removed via filtration, and the this compound compound is isolated through distillation or crystallization. The reaction follows the stoichiometry:

This method is scalable and achieves yields exceeding 85% under optimized conditions.

Key Parameters and Optimizations

-

Temperature : Reactions are typically conducted at −78°C to 0°C to prevent side reactions such as β-hydride elimination.

-

Solvent : Tetrahydrofuran (THF) enhances reactivity due to its ability to stabilize Grignard intermediates.

-

Substrate Purity : Organotin halides must be rigorously dried to avoid hydrolysis, which reduces yields.

Table 1: Comparative Yields for Grignard-Based Syntheses

| Organotin Halide | Grignard Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Bu₃SnCl | CH₂=CHMgBr | THF | 88 | |

| Ph₃SnCl | CH₂=CHMgCl | Diethyl ether | 76 | |

| Me₂SnCl₂ | CH₂=CHMgBr | THF | 65 |

Hydrostannylation of Alkynes

Hydrostannylation involves the addition of tin hydrides (R₃SnH) across the triple bond of alkynes, producing this compound compounds with controlled regiochemistry.

Radical-Initiated Hydrostannylation

Tributyltin hydride (Bu₃SnH) reacts with acetylene (HC≡CH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a radical chain mechanism, yielding predominantly trans-vinyltin products:

Yields range from 70–90%, depending on the alkyne substituents and reaction conditions.

Transition Metal-Catalyzed Hydrostannylation

Palladium or nickel catalysts enable stereoselective synthesis. For example, using Pd(PPh₃)₄, terminal alkynes yield cis-vinyltin compounds with >95% selectivity:

Table 2: Hydrostannylation Methods and Outcomes

| Alkyne | Tin Hydride | Catalyst | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| HC≡CH | Bu₃SnH | AIBN | trans | 85 | |

| PhC≡CH | Bu₃SnH | Pd(PPh₃)₄ | cis | 92 | |

| MeO₂CC≡CCO₂Me | Bu₃SnH | None | N/A | 78 |

Redistribution Reactions

Redistribution reactions involve the equilibration of organotin species to form mixed alkyl/vinyltin compounds. A notable example is the reaction of tetrathis compound (Sn(CH=CH₂)₄) with tin tetrachloride (SnCl₄):

This method, conducted at 100–170°C, achieves yields of 88–92% for dithis compound dichloride. The reaction is highly sensitive to stoichiometry, requiring a 1:1 molar ratio to avoid over-chlorination.

Transmetalation with Zinc

Metallic zinc reduces organotin halides to generate this compound compounds. For example, dialkyltin dichlorides (R₂SnCl₂) react with zinc in toluene to form trialkyltin chlorides and tetraalkyltin species:

Yields for this method are moderate (60–75%), but it offers a pathway to mixed alkyl/vinyltin compounds when vinyl-substituted organotin halides are used.

Challenges and Industrial Considerations

-

Toxicity : Tributyltin derivatives require stringent handling due to their endocrine-disrupting properties.

-

Purification : this compound compounds are often moisture-sensitive, necessitating anhydrous workup conditions.

-

Cost : Grignard-based methods are cost-prohibitive for large-scale synthesis, favoring hydrostannylation in industrial settings .

化学反应分析

Types of Reactions

Vinyltin compounds undergo various types of chemical reactions, including:

Oxidation: this compound compounds can be oxidized to form tin oxides and other oxidation products.

Reduction: These compounds can be reduced to form lower oxidation state tin compounds.

Substitution: this compound compounds can participate in substitution reactions, where the vinyl group is replaced by other functional groups.

Coupling Reactions: This compound compounds are commonly used in Stille coupling reactions, where they react with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound compounds include palladium catalysts, vinylmagnesium bromide, and tributyltin chloride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound compounds depend on the specific reaction type. For example, Stille coupling reactions produce new carbon-carbon bonds, while oxidation reactions yield tin oxides and other oxidation products .

科学研究应用

Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Vinyltin compounds are primarily used in palladium-catalyzed cross-coupling reactions, notably the Stille reaction. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. The ability of this compound compounds to act as vinyl nucleophiles is crucial for incorporating vinyl groups into aromatic systems, which is essential in producing conjugated polymers.

Key Features:

- Reactivity: this compound compounds react with bromoaromatics and bromoacetylenes to form α,β-unsaturated ketones.

- Synthetic Routes: Common synthesis methods include the reaction of vinylmagnesium bromide with tributyltin chloride and hydrostannylation of acetylene.

Material Science

Development of Advanced Materials

In material science, this compound compounds play a vital role in the preparation of polymers and advanced materials with specific properties. Their incorporation into polymer matrices enhances mechanical strength and thermal stability. Recent studies have highlighted their potential in creating bioactive materials for drug delivery systems.

Applications:

- Polymer Synthesis: this compound compounds are utilized to produce poly(1,4-phenylene-vinylenes), which are important in organic electronics.

- Bioactive Compounds: Research indicates that modifications using this compound can lead to materials with enhanced bioactivity, making them suitable for pharmaceutical applications .

Biological Research

Synthesis of Biologically Active Compounds

This compound compounds are also employed in biological research for synthesizing various biologically active compounds. Their ability to participate in complex chemical reactions makes them valuable in developing pharmaceuticals and agrochemicals.

Case Studies:

- Genotoxicity Studies: Investigations into the genotoxicity and carcinogenicity of N-vinyl compounds have shown varying results, emphasizing the need for careful evaluation when using these compounds in biological contexts .

- Pharmaceutical Development: The unique structural properties of this compound derivatives allow for the exploration of new therapeutic agents, potentially leading to breakthroughs in drug design .

Table 1: Properties and Applications of this compound Compounds

| Property | Description | Applications |

|---|---|---|

| Reactivity | Acts as a vinyl nucleophile | Organic synthesis |

| Synthesis Method | Palladium-catalyzed cross-coupling | Polymer development |

| Biological Activity | Potential genotoxic effects | Pharmaceutical research |

| Polymerization Characteristics | Limited polymerizability under certain conditions | Material science |

Table 2: Key Case Studies Involving this compound Compounds

作用机制

The mechanism of action of vinyltin compounds involves their reactivity with various chemical species. In Stille coupling reactions, for example, the this compound compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The palladium catalyst facilitates the transfer of the vinyl group from the tin atom to the halide, resulting in the formation of the desired product .

相似化合物的比较

Vinyltin vs. Vinylmercury Compounds

Vinylmercury compounds (e.g., CH₂=CH–Hg–X) share functional similarities with this compound but differ significantly in stability and reactivity:

| Property | This compound Compounds | Vinylmercury Compounds |

|---|---|---|

| Thermal Stability | Moderate; decomposes at 50–80°C | Low; decomposes at 20–40°C |

| Reactivity with Pb(OAc)₄ | Forms vinyllead intermediates | Rapid metal exchange, no stable intermediates |

| Decomposition Products | Enol acetates or alkynes | Mercury salts and alkenes |

| Application Scope | Cross-coupling, cation generation | Limited due to Hg toxicity |

Key studies show that vinylmercury compounds undergo faster metal exchange with lead tetra-acetate but lack the capacity to stabilize vinyl cations, unlike this compound derivatives .

This compound vs. Vinylsilicon Compounds

Vinylsilicon compounds (e.g., CH₂=CH–SiR₃) are structurally analogous but exhibit distinct electronic and steric properties:

| Property | This compound Compounds | Vinylsilicon Compounds |

|---|---|---|

| Electrophilicity | High due to Sn’s electronegativity | Low; Si is less electronegative |

| Stereochemical Control | Limited due to Sn’s larger atomic radius | High; enables precise stereoselectivity |

| Reaction with Electrophiles | Forms stable adducts | Prone to desilylation |

Vinylsilicon compounds are preferred in stereoselective syntheses, whereas this compound excels in electrophilic reactions and cation stabilization .

This compound vs. Vinylboron Compounds

Vinylboron reagents (e.g., CH₂=CH–B(OR)₂) are widely used in Suzuki-Miyaura couplings but differ mechanistically:

| Property | This compound Compounds | Vinylboron Compounds |

|---|---|---|

| Transmetallation Efficiency | Moderate; requires Pd catalysts | High; compatible with base-free conditions |

| Byproduct Formation | Lead acetate byproducts | Boronic acid byproducts |

| Functional Group Tolerance | Limited by Sn’s redox activity | Broad; tolerant of polar groups |

Vinylboron compounds dominate industrial applications due to lower toxicity, while this compound remains niche in academic settings for mechanistic studies .

Critical Research Findings

- Vinyl Cation Generation : Decomposition of (E)-o-methoxystyrylthis compound with lead tetra-acetate produces vinyl cations via neighboring methoxy participation, excluding allyl carbocation intermediates .

- Substituent Effects : Electron-donating groups (e.g., methoxy) stabilize vinyl cations, whereas alkyl substituents favor alkyne formation .

- Failure of Intermediate Trapping: Attempts to trap allyl carbocations during 2-methylprop-1-enyltin decomposition were unsuccessful, highlighting mechanistic divergence from other organometallics .

Tables

- Table 1: Comparative properties of this compound and vinylmercury compounds.

- Table 2: Reactivity differences between this compound and vinylsilicon compounds.

- Table 3: Industrial vs. academic applications of this compound and vinylboron reagents.

常见问题

Q. What are the standard laboratory protocols for synthesizing vinyltin compounds, and how can experimental reproducibility be ensured?

Answer: this compound synthesis typically involves organotin reactions, such as the Grignard method, where tin chloride (e.g., SnCl₄) reacts with vinyl magnesium bromide. Critical steps include inert atmosphere handling (argon/nitrogen), controlled temperature gradients, and post-reaction quenching. For reproducibility, document reagent purity, solvent drying methods, and reaction times. Detailed characterization (e.g., NMR for vinyl group integration, elemental analysis for Sn content) must align with protocols outlined in materials and methods sections of peer-reviewed studies .

Q. Which spectroscopic techniques are most effective for characterizing this compound compounds, and how should conflicting spectral data be interpreted?

Answer: Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) is critical for structural confirmation, with ¹¹⁹Sn NMR providing direct evidence of tin coordination. FTIR identifies vinyl C=C stretches (1650–1600 cm⁻¹) and Sn-C bonds (500–600 cm⁻¹). Conflicting data, such as unexpected splitting in NMR peaks, may arise from impurities or stereochemical variations. Cross-validation using X-ray crystallography or mass spectrometry (ESI-MS) resolves ambiguities .

Q. How can researchers design experiments to assess the thermal stability of this compound compounds in polymer applications?

Answer: Use thermogravimetric analysis (TGA) under controlled atmospheres (N₂/O₂) to quantify decomposition temperatures. Compare results with accelerated aging tests (e.g., 70°C for 48 hours) in polymer matrices. Include control groups with non-vinyltin stabilizers to isolate thermal effects. Statistical analysis (e.g., ANOVA) should validate replicates (n ≥ 3) .

Q. What are the key considerations for optimizing solvent systems in this compound-catalyzed reactions?

Answer: Solvent polarity (e.g., dielectric constant) impacts reaction kinetics and tin coordination. Systematic screening via Design of Experiments (DoE) methodologies, such as varying solvent mixtures (THF, toluene, DMF), identifies optimal dielectric environments. Monitor reaction progress via GC-MS or in-situ FTIR to correlate solvent effects with catalytic turnover .

Q. How should researchers address discrepancies in reported toxicity thresholds for this compound compounds in environmental studies?

Answer: Standardize test organisms (e.g., Daphnia magna for aquatic toxicity) and exposure durations. Use ICP-MS to quantify bioaccumulated tin levels. Conflicting data may arise from speciation differences (e.g., mono- vs. tri-vinyltin); employ speciation analysis (HPLC-ICP-MS) to differentiate compounds .

Advanced Research Questions

Q. What mechanistic approaches elucidate the catalytic behavior of this compound complexes in cross-coupling reactions?

Answer: Combine kinetic studies (e.g., rate law determination) with computational modeling (DFT) to map transition states. In-situ EXAFS can probe tin-ligand interactions during catalysis. Contrast with analogous organotin compounds (e.g., tributyltin) to isolate vinyl group effects .

Q. How can multi-method validation resolve contradictions in this compound degradation pathways reported in environmental chemistry literature?

Answer: Deploy complementary techniques: (1) LC-HRMS for metabolite identification, (2) isotope-labeling (e.g., ¹³C-vinyltin) to track degradation routes, and (3) microbial assays to assess biodegradation. Meta-analyses of published half-lives under standardized pH/temperature conditions reduce variability .

Q. What advanced separation techniques are recommended for isolating stereoisomers of chiral this compound compounds?

Answer: Chiral HPLC with cellulose-based columns or capillary electrophoresis (CE) achieves baseline separation. Confirm enantiomeric excess (ee) via polarimetry or chiral shift reagents in ¹H NMR. For labile complexes, low-temperature X-ray diffraction prevents racemization .

Q. How should researchers design studies to investigate the long-term environmental persistence of this compound compounds in soil systems?

Answer: Use microcosm experiments with ¹¹⁹Sn-enriched this compound to monitor speciation changes via Mössbauer spectroscopy. Pair with microbial community analysis (16S rRNA sequencing) to correlate degradation rates with microbiome shifts. Control for soil pH, organic matter, and cation exchange capacity .

Q. What interdisciplinary strategies address gaps in understanding the structure-activity relationships (SAR) of this compound antifouling agents?

Answer: Integrate molecular dynamics simulations (e.g., binding affinity to barnacle proteins) with bioassays (e.g., larval settlement inhibition). Compare SAR across tin oxidation states (Sn²⁺ vs. Sn⁴⁺) and ligand architectures. Validate via QSAR models trained on experimental IC₅₀ data .

Methodological Best Practices

- Data Contradiction Analysis : Use triangulation (e.g., spectral, computational, and kinetic data) to validate hypotheses .

- Experimental Design : Follow CRDC guidelines for chemical engineering processes (e.g., RDF2050108 for process control simulations) .

- Reproducibility : Adhere to AJEV standards for detailing equipment models, statistical methods, and replication protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。